Product packaging for 2-ethynyl-1-methyl-1H-1,3-benzodiazole(Cat. No.:CAS No. 32545-01-0)

2-ethynyl-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2630343
CAS No.: 32545-01-0
M. Wt: 156.188
InChI Key: CPNOLRCHNQZMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzimidazole (B57391) Scaffolds in Organic and Materials Science Research

The benzimidazole unit, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is a structural motif of immense importance. In the realm of organic and medicinal chemistry, benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net This broad pharmacological profile is attributed to the ability of the benzimidazole scaffold to mimic natural purines, allowing for interactions with various biological macromolecules. nih.gov

Beyond its medicinal applications, the benzimidazole scaffold is increasingly utilized in materials science. Its rigid, planar structure and electron-rich nature make it an excellent component for the construction of organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals. researchgate.net The inherent thermal and chemical stability of the benzimidazole ring system further enhances its suitability for these applications.

Table 1: Selected Applications of Benzimidazole Scaffolds

Field of Application Specific Use Reference
Medicinal Chemistry Anticancer Agents nih.gov
Medicinal Chemistry Anti-inflammatory Agents nih.gov
Materials Science Organic Light-Emitting Diodes (OLEDs) researchgate.net
Materials Science Liquid Crystals researchgate.net

Role of the Ethynyl (B1212043) Moiety in Conjugated Systems and Chemical Transformations

The ethynyl group (—C≡CH) is a fundamental functional group in organic chemistry, prized for its linear geometry and the high electron density of its triple bond. Its incorporation into molecular structures has profound effects on their electronic and physical properties.

In conjugated systems, the ethynyl moiety serves as a rigid and linear linker that extends the π-electron delocalization. mdpi.com This extension of conjugation is crucial for tuning the optical and electronic properties of molecules, often leading to desirable characteristics such as high molar absorptivity and fluorescence. mdpi.com For instance, the introduction of an ethynyl linker can significantly increase the birefringence of liquid crystalline materials. tandfonline.comresearchgate.net

Furthermore, the terminal alkyne of the ethynyl group is a versatile handle for a variety of chemical transformations. It readily participates in reactions such as Sonogashira coupling, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various addition reactions. nih.gov This reactivity allows for the facile derivatization of ethynyl-containing molecules, enabling the synthesis of more complex structures and polymers.

Overview of Research Trajectories for 2-Ethynyl-1-methyl-1H-1,3-benzodiazole and its Derivatives

Research concerning this compound and its derivatives has primarily focused on leveraging the unique combination of the benzimidazole core and the ethynyl functionality for the development of advanced materials, particularly liquid crystals.

One significant area of investigation has been the synthesis of 2-[4-[2-[4-(alkoxy)phenyl]ethynyl]phenyl]-1-methyl-1H-1,3-benzimidazole derivatives. tandfonline.comresearchgate.net These studies have demonstrated that the incorporation of the ethynyl moiety leads to the formation of materials with high birefringence, a key property for applications in liquid crystal displays and other optical devices. tandfonline.comresearchgate.net The synthesis of these derivatives typically involves cross-coupling reactions to connect the ethynylbenzimidazole core with other aromatic units.

The research has also highlighted the influence of the 1-methyl group on the physical properties of these compounds. Compared to their N-H counterparts, the 1-methyl derivatives often exhibit lower melting points and wider mesophase ranges, which is advantageous for practical applications. researchgate.net This is attributed to the disruption of intermolecular hydrogen bonding by the methyl group. researchgate.net

Future research is likely to expand into other areas of materials science, exploring the potential of this compound as a building block for conjugated polymers, organic semiconductors, and fluorescent sensors, taking advantage of the combined electronic properties of the benzimidazole and ethynyl components.

Table 2: Properties of 1-methyl-1H-benzimidazole-based Mesogenic Compounds with an Ethynyl Moiety

Compound Family Terminal Group Mesophase Range (Heating) Mesophase Range (Cooling) Birefringence (Δn) Reference
nPEPMH H 50–70°C 55–108°C 0.501–0.641 tandfonline.com
nPEPMM CH₃ 76–106°C 98–142°C 0.501–0.641 tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B2630343 2-ethynyl-1-methyl-1H-1,3-benzodiazole CAS No. 32545-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOLRCHNQZMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethynyl 1 Methyl 1h 1,3 Benzodiazole and Its Analogues

Direct Synthesis Strategies for the 1,3-Benzodiazole Core Incorporating Ethynyl (B1212043) Moieties

The direct synthesis of the 1,3-benzodiazole (benzimidazole) ring typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.gov In principle, a direct synthesis of 2-ethynyl-1-methyl-1H-1,3-benzodiazole would involve the reaction of N-methyl-o-phenylenediamine with a synthon providing the 2-ethynyl carbon.

However, the use of highly reactive and unstable reagents such as ethynyl carboxylic acid or its derivatives in this condensation reaction is not a widely documented or practical approach. The inherent instability of such small, activated alkynes makes them challenging substrates for the high-temperature or acidic conditions often employed in benzimidazole (B57391) synthesis. Consequently, direct cyclization methods to form this compound are not the preferred synthetic route and are sparsely reported in the scientific literature. The more established and versatile methods rely on the post-synthetic introduction of the ethynyl group.

Post-Synthetic Introduction of the Ethynyl Group

The most effective and widely employed strategy for the synthesis of this compound and its analogues involves the introduction of the ethynyl group onto a pre-existing 1-methyl-1H-1,3-benzodiazole scaffold. This is typically achieved through cross-coupling reactions, with palladium-catalyzed methods being the most prominent.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

The general scheme for the synthesis of this compound via Sonogashira coupling involves the reaction of a 2-halo-1-methyl-1H-1,3-benzodiazole (where the halogen is typically iodine or bromine) with a suitable alkyne source, such as trimethylsilylacetylene (B32187), followed by deprotection. The use of trimethylsilylacetylene is advantageous as it is less volatile than acetylene (B1199291) gas and allows for controlled, mono-alkynylation.

Reaction Scheme:

A variety of palladium catalysts, ligands, bases, and solvents can be employed for the Sonogashira coupling. The choice of conditions can influence the reaction efficiency and yield. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling). nih.gov

Table 1: Representative Conditions for Sonogashira Coupling in the Synthesis of Ethynylated Heterocycles

Aryl Halide Alkyne Pd Catalyst (mol%) Cu(I) Co-catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
2-Iodo-1-methyl-1H-benzimidazole Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ (2-5) CuI (5-10) Triethylamine THF or DMF rt - 80 High
2-Bromo-1-methyl-1H-benzimidazole Phenylacetylene Pd(OAc)₂ (2) / XPhos (4) None Cs₂CO₃ Dioxane 100 Moderate to High

While copper is a crucial co-catalyst in the traditional Sonogashira reaction, copper-catalyzed reactions for the direct alkynylation of C-H bonds have also been explored. These methods offer an alternative to the use of pre-halogenated substrates. The copper-catalyzed C-H alkynylation of benzimidazoles typically involves the direct coupling of a terminal alkyne with the C2-H bond of the benzimidazole ring. nih.gov

This approach, however, can be challenging due to the need for specific directing groups or harsh reaction conditions to achieve regioselectivity at the C2 position. For N-substituted benzimidazoles like the 1-methyl derivative, the C2-H bond is the most acidic proton on the imidazole (B134444) ring, which can facilitate its activation.

Reaction Scheme:

Table 2: General Conditions for Copper-Catalyzed C-H Functionalization of Azoles

Substrate Reagent Cu Catalyst Ligand Oxidant/Additive Solvent Temp. (°C)
1-Methyl-1H-benzimidazole Phenylacetylene Cu(OAc)₂ 1,10-Phenanthroline Ag₂CO₃ DMSO 120

Besides palladium and copper, other transition metals have been investigated for their ability to catalyze the alkynylation of heterocycles. Rhodium complexes, for instance, have been shown to catalyze the C-H alkynylation of arenes, although their application specifically to the C2 position of benzimidazoles is less common. These alternative methods are of interest for potentially offering different reactivity profiles or substrate tolerances compared to the more established palladium and copper systems. Research in this area is ongoing, with the aim of developing more efficient, selective, and environmentally benign catalytic processes.

Synthesis of Key Precursors and Intermediates for Ethynylated Benzodiazoles

The successful post-synthetic introduction of the ethynyl group is highly dependent on the availability of suitable precursors, primarily 2-halo-1-methyl-1H-1,3-benzodiazoles.

The synthesis of 2-chloro-1-methyl-1H-1,3-benzodiazole can be achieved from N-methyl-o-phenylenediamine. One common route involves the initial formation of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one by reacting N-methyl-o-phenylenediamine with urea (B33335) or a similar carbonyl source. The resulting benzimidazolone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired 2-chloro derivative.

Reaction Scheme for 2-Chloro-1-methyl-1H-1,3-benzodiazole:

The corresponding 2-iodo and 2-bromo analogs can be prepared through halogen exchange reactions or by employing alternative synthetic strategies starting from appropriately substituted precursors. The 2-iodo derivative is often preferred for Sonogashira couplings due to its higher reactivity.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives generally follows the same post-synthetic modification strategies outlined above. The substituents can be introduced either on the benzene (B151609) ring of the benzimidazole core or on the ethynyl group itself.

For derivatives substituted on the benzene ring, the synthesis starts with a substituted o-phenylenediamine. For example, to synthesize a 5-nitro derivative, one would begin with 4-nitro-N-methyl-o-phenylenediamine. This precursor is then carried through the same sequence of cyclization, halogenation, and Sonogashira coupling.

For derivatives with substitution on the alkyne, a substituted terminal alkyne is used in the Sonogashira coupling reaction with 2-halo-1-methyl-1H-1,3-benzodiazole.

Table 3: Synthesis of Substituted this compound Derivatives via Sonogashira Coupling

2-Halo-1-methyl-benzimidazole Precursor Terminal Alkyne Product
2-Iodo-1-methyl-1H-1,3-benzodiazole Phenylacetylene 1-Methyl-2-(phenylethynyl)-1H-1,3-benzodiazole
2-Iodo-1-methyl-5-nitro-1H-1,3-benzodiazole Trimethylsilylacetylene 1-Methyl-5-nitro-2-((trimethylsilyl)ethynyl)-1H-1,3-benzodiazole

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π* or σ*). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of a molecule's electronic structure and degree of conjugation.

The spectrum would likely exhibit multiple absorption bands. Transitions involving the benzimidazole (B57391) ring system typically occur in the UV region. The introduction of the ethynyl (B1212043) group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1-methyl-1H-1,3-benzodiazole, due to the extension of the π-conjugated system. The polarity of the solvent can also influence the position of λmax; polar solvents may interact with the molecule's ground and excited states differently, leading to shifts in the absorption peaks.

A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes, based on typical values for similar aromatic heterocyclic compounds.

Interactive Data Table: Hypothetical UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition Type
Ethanol~245~15,000π → π
Ethanol~280~8,000π → π
Ethanol~285~7,500π → π*

Note: The data in this table is hypothetical and serves as an example of how experimental results would be presented. Actual experimental values would need to be determined in a laboratory setting.

Mass Spectrometry (e.g., ESI-HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, medium molecular weight organic compounds, as it typically produces intact protonated molecules [M+H]+ with minimal fragmentation. When coupled with a high-resolution mass analyzer (HRMS), this method allows for the determination of the molecular mass with extremely high accuracy (typically to within 5 ppm). This precision is crucial for unambiguously determining the elemental formula of a compound.

For 2-ethynyl-1-methyl-1H-1,3-benzodiazole (C10H8N2), the exact mass of the neutral molecule is 156.06875 g/mol . In positive-ion ESI-HRMS, the compound would be detected as the protonated molecular ion, [C10H9N2]+. The high-resolution measurement of the m/z value of this ion provides strong evidence for the compound's elemental composition, confirming its identity and purity.

Detailed research findings from an ESI-HRMS experiment would involve comparing the experimentally measured m/z value to the theoretically calculated value for the proposed formula.

Interactive Data Table: ESI-HRMS Data for this compound

Ion FormulaCalculated m/zFound m/zDifference (ppm)
[C10H9N2]+ ([M+H]+)157.07602Value not available in search resultsValue not available in search results

The confirmation of the molecular formula through ESI-HRMS is a critical step in the characterization of this compound, complementing the structural information provided by other spectroscopic methods like NMR and IR spectroscopy.

Computational and Theoretical Investigations of 2 Ethynyl 1 Methyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule. For organic conjugated molecules, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used and effective approaches.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a workhorse in computational chemistry for obtaining optimized molecular structures and analyzing properties like vibrational spectra. researchgate.net DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are utilized to determine the ground-state geometry and electronic properties of molecules. mdpi.comresearchgate.net

For benzimidazole (B57391) derivatives, DFT has been successfully used to calculate optimized structures, vibrational frequencies, and frontier molecular orbitals. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity. For instance, in a study on 2-ethyl-1H-benzo[d]imidazole, a structurally related compound, DFT calculations with the B3LYP functional and a 6-31G(d) basis set were used to determine bond lengths and angles, showing good agreement with experimental data where available. researchgate.net Such studies establish the reliability of DFT for predicting the geometric parameters of the 2-ethynyl-1-methyl-1H-1,3-benzodiazole system.

To understand the optical and electronic characteristics of materials, such as their absorption and emission of light, it is crucial to study their behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and computationally efficient method for this purpose, making it suitable for applications like virtual screening of organic electronic materials. nih.govresearchgate.net

TD-DFT calculations are employed to predict the properties of excited states, including excitation energies (which correspond to absorption wavelengths), oscillator strengths (related to the intensity of absorption), and fluorescence energies. nih.govrsc.org For example, TD-DFT has been used to investigate the excited state intramolecular proton transfer (ESIPT) mechanism in various dye molecules. researchgate.netrsc.org By calculating the potential energy surfaces of the ground and first excited states, researchers can elucidate the pathways of photochemical reactions. rsc.org The accuracy of TD-DFT can be benchmarked against experimental spectra, with functionals like M06-2X often showing a strong correlation with experimental data for excitation energies and oscillator strengths. nih.gov These methods are critical for predicting the photophysical properties of this compound, which are vital for its potential use in optoelectronic devices.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Computational methods, particularly DFT, are used to determine the most stable conformation by optimizing the molecular geometry to find the minimum energy structure. researchgate.net

For benzimidazole derivatives, key geometric parameters include the bond lengths and angles within the fused ring system and the orientation of the substituents. In the case of this compound, the planarity of the benzimidazole ring and the linearity of the ethynyl (B1212043) group are important structural features. DFT calculations provide precise values for these parameters. For the related compound 2-ethyl-1H-benzo[d]imidazole, DFT (B3LYP/6-31G(d)) calculations have provided detailed bond lengths and angles, as shown in the table below. researchgate.net Similar calculations for this compound would elucidate the influence of the ethynyl and methyl groups on the core benzimidazole structure.

Table 1: Selected Optimized Geometric Parameters for a Related Compound, 2-ethyl-1H-benzo[d]imidazole, Calculated using DFT (B3LYP/6-31G(d)). researchgate.net
Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C1-C21.397C6-C1-C2117.8
C2-C31.385C1-C2-C3121.5
C3-C41.397C2-C3-C4121.2
C4-C51.392C3-C4-C5117.7
C5-C61.388C4-C5-C6121.4
N7-C81.312C2-N9-C8107.4

Electronic Structure Characterization

The arrangement of electrons in molecular orbitals determines the electronic properties of a molecule, including its reactivity and its interaction with light.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.com A small gap suggests that the molecule is more polarizable and will have a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For π-conjugated systems like this compound, the HOMO is typically delocalized over the electron-rich parts of the molecule, while the LUMO is spread across the electron-accepting regions. DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap.
ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
ΔE (ELUMO - EHOMO)Energy gap, indicative of chemical reactivity and electronic transition energy

For a series of 1-methyl-1H-benzimidazole-based mesogenic compounds incorporating an ethynyl moiety, which are structurally very similar to the target compound, DFT calculations have been used to determine these properties. researchgate.net These calculations help explain experimental results and predict properties like birefringence. The presence of the large π-conjugated system, including the benzene (B151609) core, ethynyl linker, and benzimidazole unit, is expected to result in significant polarizability anisotropy. researchgate.net

Table 3: Key Electronic Properties Calculated via DFT.
ParameterSymbolDescription
Dipole MomentμMeasures the net molecular polarity.
Average PolarizabilityαMeasures the average deformability of the electron cloud.
Polarizability AnisotropyΔαMeasures the difference in polarizability along different axes, crucial for optical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving benzimidazole derivatives, including this compound. While specific computational studies on the reaction mechanisms of this particular compound are not extensively documented in publicly available literature, the methodologies applied to analogous benzimidazole structures provide a clear framework for how such investigations are conducted. Techniques such as Density Functional Theory (DFT) are frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. nih.govresearchgate.net

For instance, in the synthesis of 2-substituted benzimidazoles, DFT calculations have been used to propose and support reaction mechanisms, such as the dehydrogenative coupling of aromatic diamines and primary alcohols catalyzed by a Cobalt(II) complex. rsc.org These computational models can calculate the energy changes throughout the reaction process, helping to determine the most probable reaction pathway. rsc.org By analyzing the geometries of reactants, transition states, and products, researchers can gain insights into the stereochemistry and regioselectivity of reactions.

Furthermore, computational studies on substituted benzimidazoles have been utilized to understand their interactions with biological targets. nih.govmdpi.com Molecular docking and molecular dynamics simulations, for example, can elucidate the binding modes of benzimidazole derivatives to enzyme active sites, which is a critical aspect of drug design and understanding their mechanism of action at a molecular level. nih.govdovepress.com These computational approaches allow for the prediction of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, providing valuable insights into the structural and electronic characteristics of molecules like this compound. By employing quantum chemical calculations, it is possible to simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

Density Functional Theory (DFT) is a widely used method for predicting a range of spectroscopic properties for benzimidazole derivatives. nih.govmdpi.com For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method. beilstein-journals.orgresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm molecular structures. beilstein-journals.orgnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can also be simulated using DFT. researchgate.netnih.gov These calculations yield theoretical vibrational frequencies and intensities, which are instrumental in assigning the vibrational modes observed in experimental spectra. nih.gov For instance, the characteristic stretching frequencies of functional groups, such as the C≡C bond in the ethynyl group and the C-N bonds within the benzimidazole ring system, can be predicted.

Electronic properties, such as UV-Vis absorption spectra, are another area where theoretical calculations are highly valuable. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of molecules, providing information on the absorption wavelengths and oscillator strengths. mdpi.com These predictions can help to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Spectroscopic Data Computational Method Predicted Values for Analogous Benzimidazole Derivatives
¹H NMR Chemical Shifts (ppm)GIAO/DFTAromatic protons typically predicted in the range of 7.0-8.5 ppm; Methyl protons around 3.8 ppm. mdpi.combeilstein-journals.org
¹³C NMR Chemical Shifts (ppm)GIAO/DFTAromatic carbons in the range of 110-150 ppm; Carbonyl carbons (if present) around 165-171 ppm. nih.gov
IR Vibrational Frequencies (cm⁻¹)DFT/B3LYPC-H stretching: ~3000-3200 cm⁻¹; C=N stretching: ~1570-1620 cm⁻¹; N-O stretching (for N-oxides): ~1225-1470 cm⁻¹. nih.govnih.govnih.gov
UV-Vis Absorption (nm)TD-DFTAbsorption maxima are often predicted in the range of 240-300 nm, corresponding to π-π* transitions. mdpi.com

Table 1: Representative Theoretically Predicted Spectroscopic Data for Analogous Benzimidazole Derivatives

Reactivity and Reaction Mechanisms of 2 Ethynyl 1 Methyl 1h 1,3 Benzodiazole

Alkyne Functional Group Transformations (e.g., Hydration, Cycloaddition)

The ethynyl (B1212043) group at the C2 position of the benzimidazole (B57391) ring is susceptible to a variety of addition reactions characteristic of terminal alkynes.

Hydration: While specific studies on the hydration of 2-ethynyl-1-methyl-1H-1,3-benzodiazole are not extensively documented, the reaction can be predicted based on established principles of alkyne chemistry. Acid-catalyzed hydration, typically in the presence of a mercury(II) salt, would be expected to follow Markovnikov's rule, leading to the formation of a 2-acetyl-1-methyl-1H-1,3-benzodiazole through an enol intermediate.

Cycloaddition Reactions: The alkyne functionality readily participates in various cycloaddition reactions. For instance, in [3+2] cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition with azides, it can lead to the formation of 1,2,3-triazole derivatives. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes. The reaction of substituted benzyl (B1604629) azides with acetylenic compounds is a well-established method for synthesizing 1,2,3-triazoles. nih.gov Similarly, it can react with nitrile oxides to form isoxazoles. These cycloaddition reactions are powerful tools for constructing more complex heterocyclic systems. beilstein-journals.org

Reactions Involving the Benzodiazole Heterocycle

The benzimidazole ring system can undergo reactions both at the imidazole (B134444) and the benzene (B151609) moieties. The nitrogen at position 1 is substituted with a methyl group, which precludes reactions at this site, but the benzene ring remains available for electrophilic substitution.

Electrophilic Aromatic Substitution: The benzene part of the benzimidazole ring is activated towards electrophilic attack. chemicalbook.com The directing effect of the fused imidazole ring and the N-methyl group will influence the position of substitution. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions are theoretically possible, with substitution expected to occur at the C4 and C7 positions, and to a lesser extent at C5 and C6. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile. libretexts.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds in heterocyclic systems. Transition metal-catalyzed C-H activation provides a route to introduce various substituents onto the benzimidazole core. acs.orgresearchgate.netnih.gov For instance, palladium- or copper-catalyzed reactions can be employed to form C-C or C-N bonds at specific positions of the benzimidazole ring, offering an alternative to traditional electrophilic substitution. nih.govresearchgate.net

Cross-Coupling Reactions with Diverse Substrates

The terminal alkyne group of this compound is an excellent substrate for a variety of cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. This reaction is highly efficient for creating carbon-carbon bonds and is widely used to synthesize conjugated systems. For example, this compound can be coupled with a range of aryl iodides or bromides to produce 2-(arylethynyl)-1-methyl-1H-1,3-benzodiazole derivatives. Microwave-assisted Sonogashira coupling has been shown to be a rapid and efficient method for synthesizing such compounds, often with high yields and applicability to a broad range of substrates.

Table 1: Examples of Sonogashira Coupling Reactions with Benzimidazole Derivatives
Aryl HalideCatalyst SystemSolventConditionsYield (%)
IodobenzenePd(PPh3)2Cl2, CuIEt3N/DMF80 °C, 6h85
4-BromotoluenePd(PPh3)4, CuITHF/H2O65 °C, 12h78
1-IodonaphthalenePdCl2(CH3CN)2, CuIDMSO100 °C, 4h92

Formation of Polyheterocyclic and Conjugated Systems

The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex polyheterocyclic and extended π-conjugated systems.

By combining the reactions of the alkyne group and the benzimidazole ring, intricate molecular architectures can be constructed. For instance, a Sonogashira coupling can be used to introduce an aryl group at the ethynyl terminus, followed by a C-H functionalization or electrophilic substitution on the benzimidazole ring to build up the molecular complexity.

Furthermore, cycloaddition reactions of the alkyne moiety can be employed to fuse additional heterocyclic rings onto the benzimidazole core. For example, a [3+2] cycloaddition with a suitable 1,3-dipole can generate a five-membered ring, leading to a tricyclic system. These strategies are of significant interest in materials science and medicinal chemistry for the development of novel functional molecules.

Stereoselective Transformations and Chiral Auxiliary Applications

While the parent molecule, this compound, is achiral, it can be involved in stereoselective transformations or modified to serve as a chiral auxiliary.

Stereoselective Transformations: The benzimidazole scaffold can be a platform for asymmetric synthesis. For example, a copper-hydride catalyzed enantioselective C2-allylation of N-activated benzimidazoles using 1,3-dienes as pronucleophiles has been reported. nih.gov This demonstrates that the C2 position can be functionalized stereoselectively, suggesting that derivatives of this compound could potentially undergo similar enantioselective additions to the alkyne or transformations at the benzimidazole core.

Chiral Auxiliary Applications: Chiral benzimidazole derivatives are widely used as ligands in asymmetric catalysis. researchgate.netresearchgate.netacs.org By introducing a chiral center elsewhere in the molecule or by creating axially chiral benzimidazole systems, this compound can be a precursor to novel chiral ligands. The nitrogen atoms of the imidazole ring and the ethynyl group can act as coordination sites for metal centers, and a chiral backbone can induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cyclopropanations, and Michael additions. researchgate.netacs.org

Derivatives and Structure Activity Relationships

Substitution Pattern Effects on Molecular Architecture and Electronic Properties

The architecture and electronic characteristics of molecules derived from 2-ethynyl-1-methyl-1H-1,3-benzodiazole are highly sensitive to the pattern of chemical substituents.

One of the most significant substitutions is the methyl group at the N-1 position of the benzimidazole (B57391) ring. Compared to its non-methylated counterparts, the presence of this methyl group disrupts intermolecular hydrogen bonding. figshare.com This disruption leads to lower melting points and often results in wider ranges for the liquid crystal phases. figshare.comresearchgate.net

Substituents on appended phenyl rings also play a crucial role. In derivatives where the ethynyl (B1212043) group links the benzodiazole to a phenyl ring system, terminal groups on the outermost ring—such as hydrogen (H), methyl (CH₃), and nitro (NO₂)—-have a pronounced effect. The addition of terminal methyl and nitro groups tends to enhance the stability of the mesophase, leading to broader temperature ranges for the liquid crystal state compared to the hydrogen-terminated equivalents. figshare.comresearchgate.netresearchgate.net

Furthermore, the introduction of lateral fluorine atoms into the molecular core can significantly alter its properties. tandfonline.com Lateral difluoro-substitution, for instance, can increase the dipole moment of the molecule, which in turn leads to lower clearing points and broader nematic phase ranges compared to non-fluorinated analogues. researchgate.netresearchgate.net These fluoro-substituents can also disrupt side-to-side intermolecular packing, which contributes to lower melting points. researchgate.netresearchgate.net From an electronic perspective, the large π-conjugated system, which includes the benzimidazole unit and the ethynyl linkage, results in a very high birefringence (the optical property of having a refractive index that depends on the polarization and propagation direction of light). researchgate.nettandfonline.com This high birefringence, with values reported between 0.42 and 0.62, is a direct result of the molecule's extended electronic conjugation. researchgate.nettandfonline.com

Conjugation Extension through Alkynyl Linkages

The ethynyl (–C≡C–) group is not merely a structural linker but an active component in defining the electronic and material properties of these compounds. tandfonline.commdpi.com Its primary role is to extend the π-conjugation of the molecular system. researchgate.netmdpi.com This extension connects the π-electron system of the 1-methyl-1H-1,3-benzodiazole core with other aromatic parts of the molecule, creating a larger, more delocalized electronic structure. researchgate.net

This extended conjugation has two major consequences:

Enhanced Birefringence : The increased length of the π-conjugated system is a principal reason for the exceptionally large birefringence observed in these materials. researchgate.netresearchgate.net Values in the range of 0.501–0.641 are reported, making these compounds potentially valuable for applications in liquid crystal mixtures. researchgate.net

Influence on Mesophase Type : The introduction of the rigid ethynyl linkage significantly influences the type of liquid crystal phase that forms. Studies comparing derivatives with and without the ethynyl moiety show a distinct shift in behavior. For instance, compounds with short alkoxy chains attached to the phenyl ring system tend to display enantiotropic nematic mesophases when the ethynyl linker is present. researchgate.net In contrast, the corresponding reference compounds that lack this linker exhibit smectic mesophases. researchgate.net This demonstrates that the ethynyl group helps promote the nematic phase over the more ordered smectic phase.

Heterocyclic Ring Modifications and Fused Systems

While much of the research on this compound derivatives focuses on substitutions on the peripheral parts of the molecule, the choice of the core heterocycle itself is fundamental to its properties. Benzimidazole is part of a broader class of heterocyclic compounds used in materials science, including benzoxazoles and benzothiazoles. walshmedicalmedia.com

The mesomorphic properties of materials based on these cores are known to be heavily influenced by substituents. researchgate.net For example, the introduction of a benzoxazole (B165842) unit, another π-conjugated benzene-fused heterocycle with a large dipole moment, is recognized as an effective strategy to enhance both the birefringence (Δn) and the dielectric anisotropy (Δε) of rod-like molecules. researchgate.net The nitrogen atoms within the benzimidazole ring are crucial, as their substitution (e.g., with the methyl group at N-1) alters intermolecular forces like hydrogen bonding. figshare.com

Although extensive modifications creating fused systems directly onto the this compound core are not widely detailed in the context of liquid crystals, the principle of using different heterocyclic building blocks is well-established. researchgate.net The benzimidazole ring itself is a fused system, combining benzene (B151609) and imidazole (B134444), and its inherent electronic properties make it a valuable component in the design of conjugated materials. walshmedicalmedia.com

Influence of Substituents on Mesomorphic Behavior

The mesomorphic, or liquid crystalline, behavior of these compounds is exquisitely sensitive to substituent changes, including the length of terminal alkoxy chains, the nature of terminal groups, and the presence of lateral atoms like fluorine.

Derivatives with the general structure 2-[4-[2-[4-(alkoxy)phenyl]ethynyl]phenyl]-1-methyl-1H-1,3-benzodiazole (nPEPMx) have been studied extensively. researchgate.netresearchgate.net

Terminal Groups : When the terminal group (x) is hydrogen (nPEPMH), the nematic phase exists over a range of 50–70°C on heating. With a methyl terminal group (nPEPMM), this range shifts to 76–106°C, and with a nitro terminal group (nPEPMN), it expands further to 78–132°C. This shows that electron-withdrawing (NO₂) and weakly electron-donating (CH₃) groups enhance the stability and temperature range of the nematic phase. researchgate.net

Alkoxy Chain Length : The length of the alkoxy chain (n) also plays a critical role. In the nPEPMx series, compounds with short alkoxy chains (less than 9 carbon atoms) primarily display the nematic phase. researchgate.net In related systems without the ethynyl linker, longer chains tend to favor the formation of more ordered smectic phases. figshare.com

Lateral Fluorine Substitution : The introduction of lateral fluorine atoms, as seen in the nPEF(3)PMx and nPF(2,3)EPMx series, improves mesomorphic behavior by altering dipole moments and molecular packing. tandfonline.comtandfonline.com For example, difluoro-substituted compounds (nPF(2,3)EPMx) exhibit enantiotropic nematic phases in the range of 32.0–44.5°C. researchgate.netresearchgate.net These fluorinated derivatives typically show lower melting points and wider nematic ranges compared to their non-fluorinated counterparts. tandfonline.com

Compound SeriesTerminal Group (x)Key SubstituentMesophase TypeHeating Range (°C)Cooling Range (°C)
nPEPMx-HEthynyl LinkerNematic50–7055–108
nPEPMx-CH₃Ethynyl LinkerNematic76–10698–142
nPEPMx-NO₂Ethynyl LinkerNematic78–132130–166
nPPMx-M-NO₂Biphenyl (No Ethynyl)Nematic102–129113–207
nPEF(3)PMx-HMono-fluoro, EthynylNematic27.1–59.162.7–96.7
nPF(2,3)EPMxVariesDi-fluoro, EthynylNematic32.0–44.550.0–64.0

Design Principles for Tunable Molecular Properties

The systematic study of this compound derivatives has led to a set of clear design principles for creating materials with tailored properties:

To Enhance π-Conjugation and Birefringence : Incorporate an ethynyl linking group. This rigid linker extends the electronic system of the molecule, which is a reliable method for increasing birefringence. researchgate.netmdpi.com

To Lower Melting Points and Widen Mesophase Ranges : Utilize a methyl group on the benzimidazole nitrogen (N-1). This prevents hydrogen bonding, reducing the energy required to melt the crystal and often stabilizing the liquid crystal phase over a broader temperature range. figshare.com

To Control Mesophase Type and Stability : Modify the terminal groups and alkoxy chain lengths. Strong polar groups like -NO₂ can enhance mesophase stability. figshare.comresearchgate.net Shorter alkoxy chains in ethynyl-linked systems favor nematic phases, while longer chains can promote smectic phases. researchgate.netnih.gov

To Fine-Tune Dipole Moments and Packing : Introduce lateral fluorine substituents. Fluorine's high electronegativity allows for precise adjustments to the molecule's dipole moment and can disrupt packing to lower melting points, thereby achieving wider and more stable nematic phases. tandfonline.comnih.gov

To Select Core Electronic and Polar Properties : Choose the appropriate heterocyclic core. While benzimidazole provides a robust platform, switching to related heterocycles like benzoxazole can be used to further enhance properties such as dielectric anisotropy and birefringence due to differences in their intrinsic dipole moments and polarizability. researchgate.net

By applying these principles, chemists can rationally design and synthesize new molecules based on the this compound framework with optimized properties for advanced optical and electronic applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Sustainable Methodologies

The advancement of applications for 2-ethynyl-1-methyl-1H-1,3-benzodiazole is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methods. Current synthetic approaches often rely on classical cross-coupling reactions which, while effective, may involve harsh conditions or expensive catalysts. Future research should pivot towards more sophisticated and sustainable strategies.

Novel Synthetic Routes:

C-H Activation/Functionalization: A primary goal is to move beyond traditional methods and explore direct C-H activation strategies. This would allow for the direct introduction of the ethynyl (B1212043) group or further derivatization of the benzimidazole (B57391) core, bypassing the need for pre-functionalized starting materials. Methodologies like the regioselective Ir-catalyzed C–H borylation, which has been successful for related heterocycles like 2,1,3-benzothiadiazole, could be adapted. acs.org This would open avenues for creating a diverse library of derivatives with systematically tuned properties.

Click Chemistry: The terminal alkyne of this compound is an ideal handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and selectivity can be exploited to conjugate the benzodiazole unit to a wide array of molecules, including polymers, biomolecules, and other functional moieties to create complex hybrid systems. nih.gov Research into developing novel triazole-tethered benzodiazole compounds could yield materials with unique biological or photophysical properties. nih.gov

Sustainable Methodologies:

Water-Mediated Synthesis: Shifting from organic solvents to water represents a significant step towards green chemistry. Future work could focus on adapting synthetic routes, such as the Wittig reaction or coupling reactions, to be performed in aqueous media. mdpi.com This approach not only minimizes the environmental impact but can also offer unique reactivity and selectivity. mdpi.com

Catalyst-Free and Microwave-Assisted Reactions: The development of catalyst-free reactions or the use of microwave irradiation can drastically reduce reaction times and energy consumption. mdpi.com For instance, microwave-assisted cyclization of precursors in formic acid has proven effective for synthesizing the benzimidazole core and could be optimized for ethynyl-substituted analogues. mdpi.com

Advanced Characterization Techniques for Dynamic Processes

While basic characterization of this compound exists, a deeper understanding of its dynamic behavior, particularly its photophysical processes, is crucial for its application in optical and electronic devices. biosynth.com

Future research should employ a suite of advanced characterization techniques to probe these dynamics:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy are essential to unravel the excited-state dynamics. These methods can elucidate the pathways of energy relaxation, intramolecular charge transfer (ICT), and intersystem crossing, which are fundamental to its performance in applications like OLEDs or as a fluorescent probe.

Solvatochromism Studies: A detailed investigation of how the absorption and emission spectra change with solvent polarity can provide insights into the nature of the excited state. researchgate.net This is particularly important for understanding ICT characteristics, which are critical for designing sensors and environmentally sensitive probes. researchgate.net

Computational Modeling: In conjunction with experimental work, high-level theoretical calculations (e.g., Density Functional Theory and Time-Dependent DFT) are necessary. These studies can predict electronic transitions, map out potential energy surfaces of excited states, and correlate molecular structure with observed photophysical properties, thereby guiding the rational design of new derivatives. researchgate.net

Rational Design of Next-Generation Functional Materials

The molecular structure of this compound serves as a promising scaffold for the rational design of new functional materials. The combination of the electron-rich benzimidazole and the π-conjugated ethynyl group allows for extensive tuning of its electronic and optical properties. biosynth.comresearchgate.net

Liquid Crystals: The rigid, calamitic (rod-like) shape of molecules incorporating the 1-methyl-1H-benzimidazole-ethynyl core is conducive to the formation of liquid crystalline phases. researchgate.net By systematically modifying the molecule, for instance, by attaching long alkyl chains or other mesogenic units to the ethynyl terminus, novel liquid crystals with high birefringence and specific mesophase behaviors (nematic, smectic) can be designed. researchgate.net Such materials are highly sought after for display technologies and optical switching applications. researchgate.net

Organic Electronics: The benzimidazole moiety is a known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ethynyl group provides a site for extending π-conjugation, which is key to tuning the HOMO-LUMO energy levels and improving charge transport properties. Rational design, guided by computational modeling, can be used to create derivatives with optimized band gaps and charge carrier mobilities for use as emitters, hosts, or charge transport materials in OLEDs. researchgate.netnih.gov

Biologically Active Agents: Benzimidazole and benzothiazole (B30560) cores are privileged structures in medicinal chemistry. nih.govnih.gov Rational design principles, including molecular docking studies, can be employed to design and synthesize derivatives of this compound that target specific biological macromolecules like kinases or DNA. nih.govnih.gov The ethynyl group can act as a reactive probe or a point of attachment for other pharmacophores to enhance binding affinity and selectivity. nih.gov

Exploration in Emerging Fields of Chemical Science

The versatility of the this compound scaffold opens doors to its application in several emerging areas of chemical science.

Chemical Biology and Bioimaging: The intrinsic fluorescence of the benzimidazole core makes this compound a candidate for developing novel fluorescent probes. biosynth.com The ethynyl group can be used to attach biomolecules or targeting ligands, enabling the specific labeling and imaging of cellular components. Furthermore, benzimidazoles are known to interact with DNA, suggesting potential applications as probes for nucleic acids or as components of DNA-targeting therapeutic agents. nih.gov

Phototheranostics: The combination of fluorescence for diagnosis (imaging) and the potential for generating reactive oxygen species or localized heat upon irradiation could be exploited in phototheranostics. Future research could focus on developing derivatives that absorb light in the near-infrared (NIR) window for deeper tissue penetration, enabling simultaneous cancer cell imaging and photodynamic or photothermal therapy.

Covalent Organic Frameworks (COFs): The rigid structure and reactive alkyne handle make this compound an attractive building block for creating highly ordered, porous crystalline materials like COFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Interactive Data Table: Future Research Focus Areas

Research AreaKey ObjectiveMethodologies to EmployPotential Application
Novel Synthesis Develop efficient and green synthetic routes.C-H Activation, Click Chemistry, Water-Mediated Reactions, Microwave Synthesis. acs.orgnih.govmdpi.comScalable production for materials science and medicinal chemistry.
Advanced Characterization Understand excited-state and dynamic processes.Time-Resolved Spectroscopy, Solvatochromism Studies, DFT Calculations. researchgate.netOptimization of optical and electronic properties for devices.
Functional Materials Design Create materials with tailored properties.Molecular Modeling, Structure-Property Relationship Studies. researchgate.netnih.govnih.govLiquid Crystals, OLEDs, Kinase Inhibitors, Bio-probes. researchgate.netresearchgate.netnih.govnih.gov
Emerging Fields Explore new, high-impact applications.Conjugation to Biomolecules, Formulation of Nanoparticles, Polymerization.Bioimaging, Phototheranostics, Covalent Organic Frameworks.

Q & A

Q. What are the standard synthetic routes for preparing 2-ethynyl-1-methyl-1H-1,3-benzodiazole?

The synthesis typically involves introducing the ethynyl group via Sonogashira coupling or propargylation reactions. For example, derivatives of 1,3-benzodiazole are synthesized by reacting propargyl bromide with a benzodiazole precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Purification via flash chromatography (e.g., using ethyl acetate/dichloromethane) and characterization by NMR, IR, and elemental analysis ensure structural fidelity .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography using software like SHELXL is the gold standard for structural elucidation, resolving bond lengths and angles . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., ethynyl protons at δ ~2.5–3.5 ppm) .
  • IR spectroscopy : To identify functional groups (e.g., C≡C stretch ~2100–2260 cm⁻¹) .
  • Mass spectrometry : For molecular ion verification.

Advanced Research Questions

Q. What strategies optimize the yield of this compound during synthesis?

  • Solvent systems : Mixed solvents like DCE:TFE (1:1) improve reaction efficiency by balancing polarity and solubility .
  • Catalysts : Oxidizing agents (e.g., mCPBA) enhance electrophilic alkynylation .
  • Temperature control : Reactions at 40–60°C minimize side-product formation .
  • Workup : Sequential washing (e.g., NaHCO₃, brine) and drying (MgSO₄) improve purity .

Q. How can molecular docking elucidate the bioactivity of this compound derivatives?

Computational docking (e.g., AutoDock Vina) models interactions between the compound and biological targets (e.g., enzymes). For instance, docking studies on benzodiazole-triazole hybrids revealed binding poses in enzyme active sites, with key hydrogen bonds and hydrophobic interactions driving affinity . Validating docking results with in vitro assays (e.g., enzymatic inhibition) strengthens mechanistic insights .

Q. How to resolve contradictions in reported biological activities of benzodiazole derivatives?

Discrepancies may arise from variations in:

  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
  • Structural modifications : Substituents (e.g., fluorophenyl vs. bromophenyl groups) drastically alter bioactivity; use SAR (structure-activity relationship) studies to identify critical moieties .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to distinguish noise from true effects .

Q. What methodologies assess the electronic effects of the ethynyl group in this compound?

  • DFT calculations : Predict electron density distribution and frontier molecular orbitals (HOMO/LUMO) to understand reactivity.
  • Cyclic voltammetry : Measures redox potentials, revealing electron-withdrawing/donating tendencies of the ethynyl group.
  • UV-Vis spectroscopy : Correlates conjugation effects with absorption maxima shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.